5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS 219715-62-5) is a functionalized heterocyclic compound serving as a critical, high-purity intermediate. Its primary established application is in the synthesis of triazolopyrimidine sulfonylurea herbicides, most notably as a direct precursor to Penoxsulam. [REFS-1, REFS-2] The compound's fused triazolopyrimidine ring system, combined with a reactive 2-amino group and electron-donating methoxy groups, also makes it a valuable scaffold for medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors for various therapeutic areas. [REFS-3, REFS-4]
Direct substitution of this compound is impractical for its primary applications. For the synthesis of the herbicide Penoxsulam, this specific 5,8-dimethoxy triazolopyrimidine amine is a requisite structural precursor; using an alternative heterocyclic amine would result in a completely different final molecule, not a functional analog. [1] In a medicinal chemistry context, the 2-amino group serves as a non-negotiable synthetic handle for derivatization, while the 5,8-dimethoxy substituents are critical for modulating the solubility, metabolic profile, and target engagement of resulting drug candidates. Replacing this scaffold with a non-methoxylated or differently substituted triazolopyrimidine would negate existing structure-activity relationship (SAR) data and require a fundamental redesign of the synthetic and discovery program. [2]
Modern synthesis routes for this compound are optimized for industrial-scale production, delivering high purity and yield, which is critical for its use as a key intermediate. Patented processes demonstrate the ability to achieve purities of >98% with total yields exceeding 75%, starting from common pyrimidine raw materials. [1] Another optimized process achieves 97.3% purity with a 70.4% yield while avoiding more hazardous reagents like hydrazine used in older routes. [2]
| Evidence Dimension | Product Purity & Overall Yield |
| Target Compound Data | >98% Purity, >75% Yield [<a href="https://patents.google.com/patent/CN105294697A/en" target="_blank">1</a>]; 97.3% Purity, 70.4% Yield [<a href="https://patents.google.com/patent/US9115135B2/en" target="_blank">2</a>] |
| Comparator Or Baseline | Older, less efficient, or more hazardous synthetic routes. |
| Quantified Difference | Significantly improved yield and purity profiles suitable for industrial GMP/GLP environments. |
| Conditions | Optimized multi-step synthesis from 4-amino-2,5-dimethoxypyrimidine and related precursors. |
Procuring this high-purity intermediate minimizes the need for costly and time-consuming downstream purification of the final active ingredient, improving overall process economics and ensuring batch-to-batch consistency.
The compound is a crystalline solid with a well-defined melting point in the range of 201-203 °C. [REFS-1, REFS-2] This distinct and relatively high melting point provides a clear advantage over amorphous or lower-melting-point intermediates.
| Evidence Dimension | Melting Point |
| Target Compound Data | 201-203 °C |
| Comparator Or Baseline | Crude mixtures or intermediates with lower thermal stability. |
| Quantified Difference | High thermal stability, indicating a well-ordered crystalline solid. |
| Conditions | Standard analytical measurement. |
A consistent, high melting point ensures predictable behavior during heated reactions and drying processes, preventing decomposition and simplifying process control in both laboratory and industrial manufacturing workflows.
While this compound is an intermediate, its core [1,2,4]triazolo[1,5-c]pyrimidine structure is a validated scaffold for potent enzyme inhibitors. For example, derivatives based on the closely related triazoloquinazoline core have been developed into highly potent phosphodiesterase 10A (PDE10A) inhibitors, with optimized compounds achieving IC50 values as low as 12 nM. [1] The 2-amino group on the target compound provides the ideal attachment point for the side chains necessary to achieve such high potency and selectivity.
| Evidence Dimension | Inhibitory Potency (of derivatives) |
| Target Compound Data | Serves as a direct precursor to scaffolds achieving low nanomolar IC50 values. |
| Comparator Or Baseline | Unvalidated or less potent heterocyclic scaffolds. |
| Quantified Difference | Derivatives show over 100-fold potency improvement from initial leads. [<a href="https://pubmed.ncbi.nlm.nih.gov/21602043/" target="_blank">1</a>] |
| Conditions | In vitro PDE10A enzyme inhibition assay. |
Procuring this specific, pre-functionalized building block allows medicinal chemists to bypass initial scaffold discovery and directly enter lead optimization, saving significant time and resources in projects targeting PDE enzymes.
This compound is the right choice for manufacturers engaged in the multi-kilogram or pilot-scale synthesis of Penoxsulam and related sulfonylurea herbicides. Its documented high purity and yield from optimized routes ensure a reliable and economically viable supply chain for producing the final active agrochemical ingredient. [REFS-1, REFS-2]
For pharmaceutical and biotechnology research teams, this compound is a strategic starting material for developing novel therapeutics. Its utility as a scaffold for potent PDE inhibitors, particularly for CNS disorders, is well-supported by literature on analogous structures, making it a valuable asset for lead generation and optimization campaigns. [3]
The reactive 2-amino group makes this compound an ideal starting point for creating focused libraries of novel triazolopyrimidine derivatives. It enables rapid diversification through standard amine chemistry (e.g., amidation, reductive amination, sulfonylation), allowing for efficient exploration of structure-activity relationships in screening programs.